Ethyl 2-cyano-2-cyclobutylideneacetate
Overview
Description
Ethyl 2-cyano-2-cyclobutylideneacetate is an organic compound with a unique structure characterized by a cyano group and a cyclobutylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-cyclobutylideneacetate typically involves the reaction of ethyl cyanoacetate with cyclobutanone under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-cyclobutylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amines, carbonyl compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-cyano-2-cyclobutylideneacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-cyclobutylideneacetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The cyclobutylidene moiety provides structural rigidity, influencing the compound’s reactivity and interaction with biological targets. Pathways involved may include enzyme inhibition or activation, depending on the specific application and context.
Comparison with Similar Compounds
Ethyl cyanoacetate: A simpler analog with similar reactivity but lacking the cyclobutylidene moiety.
Cyclobutanone derivatives: Compounds with similar structural features but different functional groups.
Properties
IUPAC Name |
ethyl 2-cyano-2-cyclobutylideneacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKDGXLKDFVVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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